![molecular formula C61H54CrN11O10 B13769563 Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate CAS No. 73297-20-8](/img/structure/B13769563.png)
Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate is a complex organometallic compound. This compound is notable for its intricate structure, which includes multiple aromatic rings and various functional groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve:
Formation of the xanthene derivative: This step involves the reaction of 9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene with ethylazanium.
Diazotization and coupling reactions: The formation of the azo compounds involves diazotization of aromatic amines followed by coupling with phenolic compounds.
Complexation with chromium(3+): The final step involves the coordination of the synthesized ligands with chromium(3+) ions under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the compound to lower oxidation states or alter the functional groups attached to the aromatic rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of chromium.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including dyes and pigments, due to its vibrant color and stability.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The chromium(3+) ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer processes and coordination with biological molecules, which can lead to various biological effects.
類似化合物との比較
Compared to other similar compounds, this compound is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
Chromium(3+);[9-(2-carboxyphenyl)-6-(methylamino)-2,7-dimethylxanthen-3-ylidene]-methylazanium: This compound has a similar xanthene core but different substituents.
Chromium(3+);[9-(2-hydroxyphenyl)-6-(propylamino)-2,7-dimethylxanthen-3-ylidene]-propylazanium: This compound also has a xanthene core with different functional groups.
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
特性
CAS番号 |
73297-20-8 |
|---|---|
分子式 |
C61H54CrN11O10 |
分子量 |
1153.1 g/mol |
IUPAC名 |
chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C28H30N2O3.C17H14N4O3.C16H13N5O4.Cr/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h9-16,29H,6-8H2,1-5H3;2-10,22H,1H3,(H,23,24);2-9,22-23H,1H3;/q;;;+3/p-3 |
InChIキー |
WLPWLVTWQVZOHF-UHFFFAOYSA-K |
正規SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
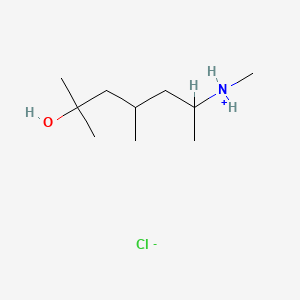
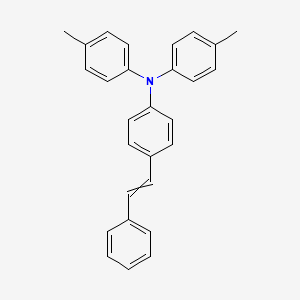
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
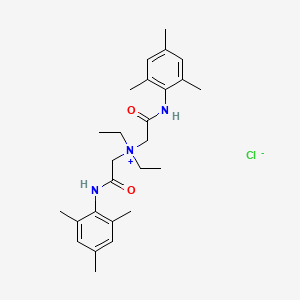

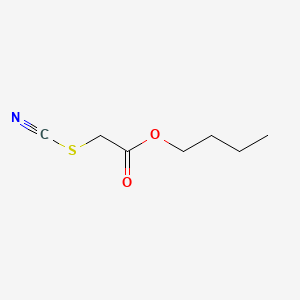
![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)

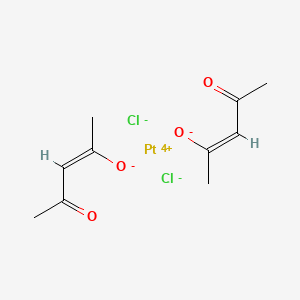
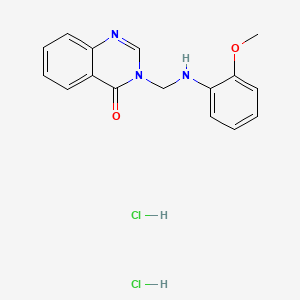
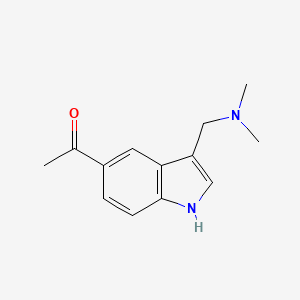
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)
